methyl 6-methoxy-3H-benzotriazole-5-carboxylate
Description
Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate (CAS 113053-50-2) is a benzotriazole derivative featuring a methoxy group at position 6 and a methyl ester at position 3. Benzotriazoles are heterocyclic compounds with a fused benzene and triazole ring, widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties . This compound serves as a versatile building block for synthesizing bioactive molecules and functional materials.
Properties
CAS No. |
59338-86-2 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 6-methoxy-3H-benzotriazole-5-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-14-8-4-7-6(10-12-11-7)3-5(8)9(13)15-2/h3-4H,1-2H3,(H,10,11,12) |
InChI Key |
ZNWDIENXWNBKIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NNN=C2C=C1C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diazotization and Cyclization
The benzotriazole core is constructed via diazotization of 3,4-diaminobenzoic acid. In a representative procedure, 3,4-diaminobenzoic acid is treated with sodium nitrite (NaNO₂) in glacial acetic acid at 0–5°C. This reaction generates an intermediate diazonium salt, which undergoes cyclization to yield 1H-benzotriazole-5-carboxylic acid (Scheme 1).
Reaction Conditions
-
Temperature : 0–5°C (ice-salt bath)
-
Molar Ratio : 1:1.1 (3,4-diaminobenzoic acid : NaNO₂)
-
Solvent : Aqueous acetic acid (10% v/v)
The product is isolated via filtration, with purity confirmed by LC/MS () and H NMR spectroscopy.
Methoxy Group Introduction
The methoxy group at the 6-position is introduced either before or after benzotriazole formation:
Pre-Cyclization Methoxylation
In this route, 3-amino-4-methoxybenzoic acid serves as the starting material. Diazotization with NaNO₂ in acetic acid directly yields 6-methoxy-1H-benzotriazole-5-carboxylic acid , bypassing the need for post-cyclization functionalization. This method is advantageous for minimizing side reactions but requires access to the methoxylated precursor.
Post-Cyclization Methoxylation
Alternatively, methoxylation is performed on the pre-formed benzotriazole core. 1H-Benzotriazole-5-carboxylic acid is treated with methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. However, this approach risks over-alkylation and reduced regioselectivity.
Esterification Strategies
The carboxylic acid group at the 5-position is esterified to form the methyl ester. Two primary methods are employed:
Acid Chloride Intermediate
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) . Subsequent reaction with methanol yields the methyl ester:
-
1H-Benzotriazole-5-carboxylic acid (5 mmol) is stirred with SOCl₂ (1.1 eq) in anhydrous CH₂Cl₂ at 25°C for 5 h.
-
Excess SOCl₂ is removed under reduced pressure.
-
Methanol (10 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 h.
-
The product is isolated via solvent evaporation and recrystallization from ethanol.
Direct Fischer Esterification
The carboxylic acid is refluxed with methanol and a catalytic acid (e.g., H₂SO₄ or HCl). While simpler, this method requires prolonged reaction times (24–48 h) and offers lower yields (60–70%) due to equilibrium limitations.
Optimization of Reaction Parameters
Temperature Control
Solvent Selection
Catalysts and Additives
-
DMAP (4-Dimethylaminopyridine) accelerates esterification by acting as a nucleophilic catalyst.
-
Triethylamine (Et₃N) neutralizes HCl generated during acid chloride formation.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to improve heat and mass transfer. Key adaptations include:
-
In-line Monitoring : UV-Vis spectroscopy tracks diazonium salt formation.
-
Catalytic Diazotization : Immobilized nitrous acid (HNO₂) on solid supports reduces waste.
-
Solvent Recycling : CH₂Cl₂ and methanol are recovered via distillation.
Table 1: Comparison of Laboratory vs. Industrial Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (Flask) | Continuous Flow |
| Temperature Control | Ice Bath | Jacketed Reactor (−5°C) |
| Yield | 85–91% | 88–93% |
| Purity | >95% (NMR) | >99% (HPLC) |
Challenges and Mitigation Strategies
Regioselectivity in Diazotization
Competing pathways may yield 1H-benzotriazole-4-carboxylic acid as a byproduct. Using excess NaNO₂ (1.2 eq) and slow addition rates minimizes this issue.
Ester Hydrolysis
The methyl ester is prone to hydrolysis under basic conditions. Storage in anhydrous environments with molecular sieves ensures stability.
Purification Difficulties
Chromatography is avoided due to cost. Instead, recrystallization from ethanol/water (7:3 v/v) achieves >98% purity.
Emerging Methodologies
Enzymatic Esterification
Lipases (e.g., Candida antarctica Lipase B) catalyze methanolysis of benzotriazole-5-carboxylic acid in non-aqueous media. Preliminary studies report 65% yield under mild conditions (30°C, 24 h).
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Organic Synthesis
Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate serves as a versatile building block in organic synthesis. It can undergo various reactions such as oxidation, reduction, and substitution to yield more complex molecules. This versatility makes it valuable in the development of new chemical entities.
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of benzotriazoles, including methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate, possess antimicrobial properties against various pathogens .
- Anticancer Potential : The compound is being investigated for its potential in cancer treatment due to its ability to modulate biological targets involved in cell proliferation and apoptosis.
Pharmaceutical Applications
The compound's unique structure allows it to interact with biological systems effectively:
- Drug Development : Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate is explored as a potential drug candidate for treating conditions such as oxidative stress-related diseases and cancers .
- Formulation Stability : Its lipophilicity may enhance drug delivery systems or improve the stability of formulations containing sensitive active ingredients.
Case Study 1: Antimicrobial Activity
A study conducted by Ewa's group demonstrated that modified benzotriazoles exhibited enhanced antimicrobial activity against Mycobacterium strains. Specifically, derivatives with nitrobenzylsulfenyl groups showed significant efficacy compared to standard treatments . This highlights the potential of methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate as a candidate for further antimicrobial research.
Case Study 2: Drug Formulation
Research on the lipophilicity of methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate suggests its utility in improving the stability of pharmaceutical formulations. Its ability to enhance drug delivery systems could lead to more effective treatments for various diseases .
Mechanism of Action
The mechanism of action of methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Ester vs. Acid Functionality : The methyl ester (113053-50-2) and its carboxylic acid analog (23814-12-2) differ in solubility and reactivity. Esters are more lipophilic, enhancing membrane permeability in drug design, while carboxylic acids are polar and prone to salt formation .
- Alkyl Ester Variations : Ethyl esters (e.g., 73605-91-1) exhibit slightly lower polarity than methyl esters, influencing pharmacokinetic properties .
Physical and Spectral Properties
Table 2: Spectral Data Comparison
Melting Points :
Biological Activity
Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
- Molecular Formula: C10H9N3O3
- Molecular Weight: Approximately 231.20 g/mol
- Appearance: White crystalline powder
- Melting Point: 139-141 °C
- Solubility: Insoluble in water; soluble in organic solvents like methanol and dichloromethane
- LogP (octanol-water): 1.69 (indicating lipophilicity) .
Methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate exhibits its biological effects primarily through the inhibition of specific enzymes. Notably, it has been identified as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The presence of the methoxy and carboxylic acid groups in this benzotriazole derivative contributes to its unique biological profile. These functional groups enhance the compound's reactivity and solubility in biological systems, facilitating interactions with various molecular targets .
Antimicrobial Properties
Research indicates that methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high activity |
| Escherichia coli | Moderate activity |
| Bacillus subtilis | Moderate activity |
| Pseudomonas aeruginosa | Variable activity |
These findings suggest potential applications in treating bacterial infections .
Anticancer Activity
The compound has also shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The exact mechanisms are still under investigation, but the lipophilic nature of the compound may enhance its ability to penetrate cell membranes and exert cytotoxic effects on tumor cells .
Case Studies
- Neuroprotective Effects : A study demonstrated that methyl 6-methoxy-1H-1,2,3-benzotriazole-5-carboxylate could protect neuronal cells from oxidative stress-induced damage. This was measured using cell viability assays and markers for oxidative stress .
- Synergistic Effects with Other Drugs : Research has indicated that when combined with certain antibiotics, this compound can enhance their efficacy against resistant bacterial strains. This synergistic effect could be attributed to its ability to inhibit biofilm formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
